Tri(pyrrolidin-1-yl)phosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dipyrrolidin-1-ylphosphorylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGEHIVQIMJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214357 | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6415-07-2, 66805-06-9 | |

| Record name | 1,1′,1′′-Phosphinylidynetris[pyrrolidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC221655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-phosphinylidynetrispyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1′,1′′-Phosphinylidynetrispyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALB2R4N5A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide (TPPO)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), an organophosphorus compound distinguished by its unique structural features and versatile reactivity. As a Senior Application Scientist, the intent here is not merely to list properties but to provide a cohesive understanding of TPPO's molecular characteristics, synthesis, and critical applications, grounded in established scientific principles and data.

Chapter 1: Core Molecular & Physicochemical Profile

This compound, often abbreviated as TPPO, belongs to the class of phosphine oxides. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings. These pyrrolidine substituents are pivotal; they enhance the compound's solubility in a range of organic solvents and modulate its electronic properties, distinguishing it from simpler phosphine oxides.[1] This unique combination of a polar phosphine oxide group and non-polar aliphatic rings underpins its utility in diverse chemical environments.

Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for TPPO are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(dipyrrolidin-1-ylphosphoryl)pyrrolidine[1] |

| CAS Number | 6415-07-2[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₂₄N₃OP[1][2][3][4][5][6][7][8][9] |

| Synonyms | Tris(pyrrolidino)phosphine oxide, Tris(N,N-tetramethylene)phosphoric Triamide[2][4][6][9] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. TPPO is typically supplied as a liquid, whose properties are detailed in the following table.

| Property | Value | Source(s) |

| Molecular Weight | 257.32 g/mol | [2][4][5][6][10][11] |

| Appearance | Colorless to light yellow/brown clear liquid | [4][5][11] |

| Boiling Point | 140-142 °C @ 0.1 mmHg; 133 °C @ 1 mmHg | [4][6] |

| Density | 1.120 g/mL at 20 °C | [4][5][6] |

| Refractive Index | n20/D 1.514 | [4] |

| Flash Point | 113 °C | [1][4] |

Molecular Structure

The spatial arrangement of atoms in TPPO is fundamental to its chemical behavior, including its function as a ligand and its reactivity.

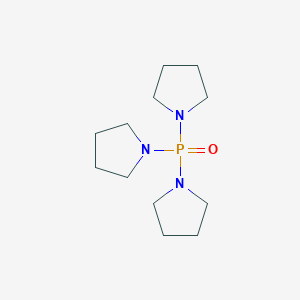

Caption: 2D structure of this compound.

Chapter 2: Synthesis and Characterization

A reliable synthesis and robust analytical confirmation are the bedrock of utilizing any chemical reagent in a research setting.

Synthetic Pathways

The most direct and common laboratory-scale synthesis of TPPO involves the oxidation of its corresponding phosphine precursor, Tri(pyrrolidin-1-yl)phosphine.[1] This method is favored due to the commercial availability of the phosphine and the high efficiency of oxidation reactions. The causality is clear: the trivalent phosphorus in the phosphine is readily oxidized to the pentavalent state of the phosphine oxide, often with simple and high-yielding workup procedures.

A typical oxidizing agent for this transformation is hydrogen peroxide.[1] This process represents a self-validating system; the reaction progress can be easily monitored by techniques like ³¹P NMR, observing the disappearance of the phosphine signal and the appearance of the phosphine oxide signal at a characteristic downfield shift.

Sources

- 1. Buy this compound | 6415-07-2 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 6415-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6415-07-2 CAS MSDS (Tris(pyrrolidinophosphine) oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 6415-07-2 [sigmaaldrich.com]

- 8. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Tris(pyrrolidinophosphine) oxide(6415-07-2) 1H NMR spectrum [chemicalbook.com]

- 11. Tripyrrolidinophosphine Oxide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility of Tri(pyrrolidin-1-yl)phosphine oxide

This guide provides a comprehensive overview of the solubility characteristics of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a versatile organophosphorus compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of TPPO's solubility, offering field-proven methodologies for its determination and application.

Introduction to this compound (TPPO)

This compound, with CAS Number 6415-07-2, is an organophosphorus compound recognized for its unique structural and chemical properties.[1][2] Its molecular structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings, imparts a high degree of polarity and potential for hydrogen bonding.[1] These characteristics are pivotal in its applications as a ligand in catalysis, a reagent in organic synthesis, and a building block in the development of novel pharmaceutical compounds.[3] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6415-07-2 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₃OP | [1][2] |

| Molecular Weight | 257.32 g/mol | [1][2] |

| Appearance | Colorless to brown clear liquid | [4] |

| Boiling Point | 140-142 °C at 0.1 mmHg | [4] |

| Density | 1.120 g/mL at 20 °C | [4] |

| Refractive Index | 1.514 at 20 °C | [4] |

| LogP | 2.3819 | [1] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of this compound suggests a nuanced solubility profile.

The presence of the highly polar phosphine oxide group (P=O) and the nitrogen atoms within the pyrrolidine rings introduces significant polarity to the molecule. This polarity suggests that TPPO will exhibit favorable solubility in polar solvents. The pyrrolidine substituents are expected to enhance its solubility and reactivity in comparison to other phosphine oxides.[2]

However, the twelve carbon atoms in the three pyrrolidine rings contribute to the molecule's nonpolar character. This hydrocarbon framework will influence its solubility in nonpolar organic solvents. Therefore, a balance between the polar and nonpolar characteristics of the molecule will dictate its solubility in a given solvent.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (purity ≥97%)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility of this compound can be visualized as follows:

Caption: Logic diagram for qualitative solubility assessment.

Anticipated Solubility Profile

Based on the structural analysis and the general properties of phosphine oxides, the following solubility profile for this compound can be anticipated. [6] Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The polar P=O group and nitrogen atoms can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High to Moderate | The dipole-dipole interactions between the polar P=O group and the solvent are favorable. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar hydrocarbon backbone will have some affinity for nonpolar solvents. |

Applications in Drug Development and Synthesis

The solubility of this compound is a critical factor in its various applications.

-

Catalysis: As a ligand, its solubility in the reaction medium is essential for achieving high catalytic activity and selectivity. [3]* Organic Synthesis: In reactions where it is used as a reagent, its solubility dictates the choice of solvent and the reaction conditions.

-

Drug Development: For pharmaceutical applications, understanding its aqueous solubility is crucial for formulation and bioavailability studies. [3][7]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound. By understanding its physicochemical properties and employing the detailed experimental protocol provided, researchers can effectively determine its solubility in various solvents. This knowledge is instrumental in harnessing the full potential of this versatile compound in research, drug development, and chemical synthesis.

References

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine). [Link]

-

ACS Publications. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]

-

PubMed. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy this compound | 6415-07-2 [smolecule.com]

- 3. This compound | 6415-07-2 [sigmaaldrich.com]

- 4. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tri(pyrrolidin-1-yl)phosphine oxide NMR spectra

An In-Depth Technical Guide to the NMR Spectra of Tri(pyrrolidin-1-yl)phosphine oxide

Abstract

This compound (TPPO) is a versatile organophosphorus compound utilized in diverse areas of chemical synthesis, including catalysis and pharmaceutical development.[1] Its efficacy and reactivity are intrinsically linked to its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and quality assessment of TPPO. This guide provides a comprehensive examination of the ¹H, ¹³C, and ³¹P NMR spectra of TPPO. It details field-proven experimental protocols, explains the causal-mechanistic basis for spectral features, and offers a framework for accurate data interpretation, ensuring researchers can confidently characterize this important reagent.

Introduction: The Molecular Profile of TPPO

This compound, also known by synonyms such as Tris(N,N-tetramethylene)phosphoric acid triamide, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate pyrrolidine rings.[3] This unique structure confers properties that make it a valuable ligand and reagent.[1][4]

Accurate characterization is paramount. NMR spectroscopy provides a high-resolution, non-destructive method to confirm the molecular structure, assess purity, and study its interactions with other molecules. The presence of the magnetically active ³¹P nucleus (100% natural abundance) offers a direct and highly sensitive probe into the chemical environment of the phosphorus center, which is complemented by standard ¹H and ¹³C NMR analyses.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6415-07-2 | [3][4][6] |

| Molecular Formula | C₁₂H₂₄N₃OP | [3][4] |

| Molecular Weight | 257.31 g/mol | [3][4] |

| Appearance | Colorless to brown clear liquid | [2][7] |

| Boiling Point | 140-142 °C @ 0.1 mmHg | [7][8] |

| Density | 1.120 g/mL at 20 °C | [7][8] |

| Storage | Store under inert gas; moisture-sensitive | [2][9] |

graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Central Phosphorus and Oxygen P [label="P", pos="0,0!", fontcolor="#202124"]; O [label="O", pos="0,1.2!", fontcolor="#202124"];

// Pyrrolidine 1 (Top Left) N1 [label="N", pos="-1.5,0.5!", fontcolor="#202124"]; C1a [label="CH₂", pos="-2.5,1.2!", fontcolor="#202124"]; C1b [label="CH₂", pos="-3.2,0.2!", fontcolor="#202124"]; C1c [label="CH₂", pos="-2.5,-0.8!", fontcolor="#202124"]; C1d [label="CH₂", pos="-1.5,-0.5!", fontcolor="#202124"];

// Pyrrolidine 2 (Top Right) N2 [label="N", pos="1.5,0.5!", fontcolor="#202124"]; C2a [label="CH₂", pos="2.5,1.2!", fontcolor="#202124"]; C2b [label="CH₂", pos="3.2,0.2!", fontcolor="#202124"]; C2c [label="CH₂", pos="2.5,-0.8!", fontcolor="#202124"]; C2d [label="CH₂", pos="1.5,-0.5!", fontcolor="#202124"];

// Pyrrolidine 3 (Bottom) N3 [label="N", pos="0,-1.5!", fontcolor="#202124"]; C3a [label="CH₂", pos="1.0,-2.5!", fontcolor="#202124"]; C3b [label="CH₂", pos="0,-3.5!", fontcolor="#202124"]; C3c [label="CH₂", pos="-1.0,-2.5!", fontcolor="#202124"]; C3d [label="CH₂", pos="-0.5,-1.8!", fontcolor="#202124"];

// Bonds P -- O [style=double, penwidth=1.5]; P -- N1; P -- N2; P -- N3;

A [label="1. Quality Control\nVerify solvent purity (e.g., CDCl₃)\nand NMR tube integrity (clean, unscratched)."]; B [label="2. Sample Weighing\nAccurately weigh 10-20 mg of TPPO\nfor ¹H/¹³C/³¹P analysis."]; C [label="3. Dissolution\nDissolve sample in 0.6-0.7 mL\nof deuterated solvent in a clean vial."]; D [label="4. Transfer & Mix\nTransfer solution to NMR tube.\nCap and invert gently to homogenize."]; A -> B -> C -> D;E [label="5. Instrument Insertion\nPlace tube in spinner and insert\ninto spectrometer magnet."]; F [label="6. Locking & Shimming\nLock on the deuterium signal of the solvent.\nPerform automated or manual shimming."]; G [label="7. Parameter Loading\nLoad standard experiment parameters\nfor ³¹P, ¹H, and ¹³C nuclei."]; H [label="8. Acquisition\nExecute experiments sequentially,\nstarting with the fastest (¹H or ³¹P)."]; E -> F -> G -> H;I [label="9. Fourier Transform\nApply exponential multiplication and\nperform Fourier transformation."]; J [label="10. Phasing & Baseline\nManually phase the spectrum (zero- and first-order).\nApply baseline correction."]; K [label="11. Referencing\nReference spectrum to the residual\nsolvent peak (¹H/¹³C) or external standard (³¹P)."]; L [label="12. Analysis\nIntegrate peaks (¹H) and pick peaks\nfor chemical shift and coupling constant analysis."]; I -> J -> K -> L;

Figure 2: Standard workflow for NMR analysis of TPPO.

Step-by-Step Methodology

-

Reagent and Equipment Preparation :

-

Analyte : this compound (>97% purity). [6] * Solvent : Deuterated chloroform (CDCl₃) is a common choice. Ensure it is of high purity and stored over molecular sieves to minimize water content, as TPPO is moisture-sensitive. [9][10] * NMR Tubes : Use high-quality, clean, and unscratched 5 mm NMR tubes to ensure good magnetic field homogeneity. [11] * Equipment : Calibrated analytical balance, glass Pasteur pipette, and a small sample vial.

-

-

Sample Preparation :

-

Rationale for Concentration : For a standard 400-600 MHz spectrometer, a concentration of ~15-30 mg/mL is robust. This provides excellent signal-to-noise for ¹H and ³¹P spectra within minutes and for a ¹³C spectrum within an hour. [10][11] * Procedure :

-

Accurately weigh 10-20 mg of TPPO into a clean, dry vial.

-

Add 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the liquid sample completely. Preparing in a vial first ensures homogeneity and allows for visual inspection for any undissolved particulates. [10] 3. Using a glass pipette, transfer the solution into the NMR tube. The final sample height should be 4-5 cm. [11] 4. Cap the NMR tube securely. If the sample is to be stored, flushing the headspace with an inert gas like argon or nitrogen is recommended. [5][11]

-

-

-

Instrumental Parameters :

-

Causality in Parameter Selection : The choice of parameters is critical. For ³¹P, the relaxation time (T₁) can be long; a sufficient relaxation delay (d1) is necessary for accurate integration in quantitative studies. Proton decoupling is standard for ¹³C and ³¹P to simplify spectra, but coupled spectra can be acquired to observe J-couplings.

-

Table 2: Suggested Acquisition Parameters (400 MHz Spectrometer)

-

| Parameter | ¹H Spectrum | ¹³C Spectrum | ³¹P Spectrum |

| Pulse Program | Standard 1-pulse | 1-pulse w/ decoupling | 1-pulse w/ decoupling |

| Pulse Angle | 30-45° | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay (d1) | 1-2 s | 2 s | 5-10 s |

| Number of Scans | 8-16 | 512-1024 | 16-64 |

| Spectral Width | ~12 ppm | ~220 ppm | ~250 ppm |

Data Interpretation: Decoding the Spectra

Accurate interpretation requires comparing observed data against expected values and understanding the origin of each signal and its multiplicity.

Table 3: Summary of Expected NMR Data for TPPO in CDCl₃

| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| ³¹P | P=O | ~20 to 40 | Singlet | N/A (proton-decoupled) |

| ¹H | α-CH₂ (N-CH ₂) | ~3.1-3.3 | Multiplet | ²JH-H, ²JP-H (~8-12 Hz) |

| β-CH₂ (C-CH ₂-C) | ~1.7-1.9 | Multiplet | ²JH-H, ³JP-H (~2-4 Hz) | |

| ¹³C | α-CH₂ (C H₂-N) | ~45-48 | Doublet | ¹JP-C (~4-7 Hz) |

| β-CH₂ (C H₂-C) | ~25-27 | Doublet | ²JP-C (~3-5 Hz) | |

| (Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature. Coupling constants are typical values for this class of compound.) |

Analysis of Spectral Features

-

³¹P NMR Spectrum : The spectrum will show a single sharp peak. Its position is a key indicator of purity. For example, the corresponding starting material, tris(pyrrolidin-1-yl)phosphine, would appear significantly upfield, typically around 100-120 ppm. [12]Oxidation products or hydrolysis can also be readily identified by new peaks in the ³¹P spectrum. [5]

-

¹H NMR Spectrum :

-

α-Protons (N-CH₂) : This signal, typically around 3.2 ppm, is the most diagnostically significant. It appears as a complex multiplet because each proton is coupled to its geminal proton, the two adjacent β-protons, and the distant ³¹P nucleus. The splitting from the ²JP-H coupling is a definitive confirmation of the structure.

-

β-Protons (C-CH₂-C) : This signal appears further upfield (~1.8 ppm) as it is more shielded. It is also a multiplet due to coupling with the four adjacent α-protons. Any three-bond coupling to phosphorus (³JP-H) is typically small and may not be resolved.

-

-

¹³C NMR Spectrum :

-

α-Carbons (N-CH₂) : Found around 46 ppm, this signal is split into a doublet by the phosphorus atom. The ¹JP-C coupling of 4-7 Hz is a clear indicator of the direct P-N-C connectivity.

-

β-Carbons (C-CH₂-C) : Located upfield around 26 ppm, this signal also appears as a doublet due to a smaller ²JP-C coupling constant.

-

Conclusion

NMR spectroscopy is an indispensable tool for the rigorous characterization of this compound. A combination of ³¹P, ¹H, and ¹³C NMR provides a complete and unambiguous picture of the molecular structure. The ³¹P spectrum offers a rapid and sensitive measure of purity and chemical environment, while the ¹H and ¹³C spectra, with their characteristic phosphorus coupling patterns, confirm the integrity of the pyrrolidine rings and their connectivity to the central phosphorus atom. By employing the robust experimental protocols and interpretive frameworks detailed in this guide, researchers can ensure the quality of their material and generate reliable, high-fidelity data for their scientific endeavors.

References

-

PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866. [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

MDPI. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]

-

PubMed Central (PMC). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. [Link]

-

Canadian Science Publishing. (1990). Phosphorus-31 NMR studies of several phosphines in the solid state. [Link]

-

RSC Publishing. (1969). The proton nuclear magnetic resonance spectra of some phosphorylated five-membered heterocycles. [Link]

-

ResearchGate. 31 P NMR shifts and 2 J PP coupling constants of phosphines 1a, 1b, 2 and 3, and the corresponding gold complexes 4a, 4b, 5 and 6. [Link]

-

RSC Publishing. (2018). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. [Link]

-

ACS Publications. (2021). Chiral Recognition of In Situ-Oxidized Phosphine Oxides with Octahedral Indium Complexes by 31P NMR Spectroscopy. [Link]

-

IslandScholar. (2021). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. [Link]

-

MDPI. (2018). Catalyzed C−P Cross-Coupling of styrenes with H- Phosphine Oxides: A Facile and Selective Synthesis of Alkenylphosphine Oxides. [Link]

-

ResearchGate. (2014). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. [Link]

-

ResearchGate. Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tripyrrolidinophosphine Oxide | 6415-07-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6415-07-2 [smolecule.com]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. chemscene.com [chemscene.com]

- 7. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 8. 6415-07-2 CAS MSDS (Tris(pyrrolidinophosphine) oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of Tri(pyrrolidin-1-yl)phosphine Oxide (TPPO)

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow demands a comprehensive understanding of their safety profiles. This compound (TPPO), also known as Tris(N,N-tetramethylene)phosphoric Triamide, is an organophosphorus compound with potential applications in ligand design and catalysis.[1] This guide provides a detailed examination of its safety data, handling protocols, and emergency procedures, grounded in available technical information to ensure its safe and effective use in a laboratory setting.

A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics often dictate storage conditions, handling procedures, and appropriate emergency responses.

Synonyms: Tris(pyrrolidinophosphine) oxide, Tris(N,N-tetramethylene)phosphoric Triamide, Phosphoric acid tripyrrolidide.[2][3][4] CAS Number: 6415-07-2[2][3][5] Molecular Formula: C₁₂H₂₄N₃OP[1][2][5][6] Molecular Weight: 257.32 g/mol [2][4][5]

The key physicochemical data for TPPO are summarized in the table below. The high boiling point indicates low volatility at standard ambient temperature and pressure (SATP), while the flash point suggests it is a combustible liquid that requires precautions against ignition sources, particularly when heated.

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow/brown liquid | [4][7] |

| Boiling Point | 140-142 °C at 0.1 mmHg | [2][4] |

| Density | 1.120 g/mL at 20 °C | [2][4] |

| Flash Point | 113 °C | [1][4] |

| Purity | ≥97% or ≥98.0% (Varies by supplier) | [3][5][7] |

Hazard Identification and Toxicological Profile

A critical review of available safety data sheets (SDS) reveals conflicting information regarding the GHS classification of this compound. Some suppliers classify it as non-hazardous[8], while others assign GHS07, indicating it may be harmful or an irritant.[7] Furthermore, for many toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, specific data are not available.[3][8]

Causality Behind the Precautionary Approach: In the absence of comprehensive and universally agreed-upon toxicological data, a conservative approach is mandated. Researchers must assume the substance presents the hazards identified in the more stringent classifications. This principle of assuming a higher level of risk ensures that handling protocols are sufficiently robust to protect personnel from potential, uncharacterized threats. Therefore, this guide adopts the GHS07 classification.

GHS Hazard Summary (Precautionary)

The following diagram outlines the potential hazards associated with TPPO, based on available supplier information.[7]

Caption: GHS Hazard Classification adopted for TPPO.

-

Acute Toxicity: May be harmful if swallowed.[7] Mild toxicity upon ingestion or inhalation may cause irritation.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure and maintaining the integrity of the reagent.

Handling

-

Ventilation: All handling should occur in a well-ventilated area.[9] A certified chemical fume hood is required for procedures that involve heating or aerosol generation.[3]

-

Exposure Avoidance: Avoid all direct contact with the substance. Do not breathe vapors or mists.[3][9]

-

Hygiene: Wash hands and face thoroughly after handling.[3][9] Do not eat, drink, or smoke in the laboratory area.

-

Inert Atmosphere: Some suppliers note that TPPO is moisture-sensitive and should be stored under an inert gas like nitrogen or argon.[5][8] This practice is crucial for preventing degradation and maintaining the purity of the compound.

Storage

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][8][9]

-

Temperature: Recommended storage is at room temperature or refrigerated (4°C), depending on the supplier.[4][5][6]

-

Incompatibilities: Store away from strong oxidizing agents, with which it may react.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is necessary to create a reliable barrier against exposure.

-

Eye and Face Protection: Wear chemical safety glasses or goggles that meet approved standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][9]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Glove selection should be based on breakthrough time for the specific laboratory conditions.

-

Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashes or spills, a chemically resistant apron and protective boots may be required.[3]

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required.[8] If engineering controls are not available or during a large spill, a vapor respirator may be necessary.[3]

Emergency Procedures

Rapid and correct responses to emergencies can significantly mitigate harm.

First-Aid Measures

The following protocols should be followed immediately upon exposure.[3][9]

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. If the individual feels unwell, seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water/shower. 3. If skin irritation develops or persists, seek medical attention. |

| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. If eye irritation persists, seek immediate medical attention. |

| Ingestion | 1. Rinse the mouth thoroughly with water. 2. Do NOT induce vomiting. 3. If the individual feels unwell, seek immediate medical attention. |

Accidental Release Measures (Spill Response)

A systematic workflow is essential for safely managing spills.

Caption: Step-by-step workflow for responding to a TPPO spill.

Key Spill Response Steps:

-

Personal Precautions: Use personal protective equipment as outlined above. Ensure adequate ventilation and keep unnecessary personnel away from the spill area.[3]

-

Containment: Prevent the spill from spreading or entering drains.[8] For large spills, create a dike or bund using inert material.[3]

-

Cleanup: Absorb the spilled material with a non-combustible, inert absorbent such as dry sand, earth, or vermiculite.[3]

-

Disposal: Collect the absorbed material into a suitable, sealed container for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local regulations.[3][8]

Fire and Explosion Hazard Data

-

Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3] Avoid using a solid stream of water as it may scatter the material.[3]

-

Specific Hazards: The substance is combustible. Upon heating or combustion, it may decompose to produce poisonous and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides.[3][9] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[8]

-

Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9] Work from a windward position to avoid hazardous vapors.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable environmental regulations. Do not mix with other waste.[8] Uncleaned containers should be treated as the product itself.[8] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). Tris(pyrrolidinophosphine) oxide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6415-07-2 | Product Name : Tris(N,N-tetramethylene)phosphoric Acid Triamide. Retrieved from [Link]

-

PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]

-

Fisher Scientific. (2008). SAFETY DATA SHEET: Triphenylphosphine oxide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 1-AZIRIDINYL PHOSPHINE OXIDE (TRIS). Retrieved from [Link]

Sources

- 1. Buy this compound | 6415-07-2 [smolecule.com]

- 2. 6415-07-2 CAS MSDS (Tris(pyrrolidinophosphine) oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Tris(pyrrolidinophosphine) oxide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemscene.com [chemscene.com]

- 6. 6415-07-2|this compound|BLD Pharm [bldpharm.com]

- 7. Tris(pyrrolidinophosphine) oxide manufacturers and suppliers in india [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Mechanism of Action of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO)

This guide provides a detailed exploration of the chemical behavior and applications of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing TPPO's function as a versatile molecule in coordination chemistry and organic synthesis. We will delve into its structural characteristics, coordination behavior, and role in catalysis, moving beyond a simple procedural outline to explain the underlying chemical causality.

Introduction: Defining the "Mechanism of Action" for a Versatile Ligand

This compound, with the chemical formula C₁₂H₂₄N₃OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings.[1] While the term "mechanism of action" in a pharmaceutical context typically refers to a specific biochemical interaction, for a compound like TPPO, its mechanism is defined by its chemical reactivity and coordination properties.[1] The primary mechanism through which TPPO exerts its influence in chemical transformations is its function as a potent Lewis base, primarily acting as a ligand for metal centers.[1] Its unique structural and electronic properties, conferred by the pyrrolidinyl substituents, distinguish it from other phosphine oxides and are central to its utility.[1] This guide will dissect these properties to provide a foundational understanding of how TPPO functions at a molecular level.

Molecular Structure and Electronic Properties: The Foundation of TPPO's Reactivity

The reactivity of TPPO is a direct consequence of its molecular architecture. The phosphorus-oxygen (P=O) bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This inherent polarity makes the oxygen atom a strong electron-pair donor, or Lewis base, which is the primary site for coordination with Lewis acidic metal centers.

The three pyrrolidine rings are bonded to the phosphorus atom via nitrogen. These saturated heterocyclic substituents are more electron-donating than the aryl groups found in more common phosphine oxides like triphenylphosphine oxide (TPPO). This electron-donating nature of the pyrrolidinyl groups increases the electron density on the phosphorus atom, which in turn enhances the electron density on the oxygen atom, making TPPO a stronger Lewis base compared to TPPO. This heightened basicity is a key factor in its ability to form stable complexes with a wide range of metal ions.[1]

Diagram: Electronic Effects in this compound

Caption: Inductive effects of the pyrrolidine rings on the P=O bond polarity.

Coordination Chemistry: The Core Mechanism of Action

The principal mechanism of action for TPPO in a chemical context is its role as a ligand in the formation of coordination complexes.[1] The oxygen atom of the phosphine oxide group acts as the primary donor atom, binding to metal cations.[1] This interaction is fundamental to its applications in catalysis and materials science.

Mode of Coordination

TPPO typically functions as a monodentate ligand, coordinating to a single metal center through its oxygen atom. The lone pairs on the nitrogen atoms of the pyrrolidine rings are generally not involved in coordination due to steric hindrance and their involvement in the P-N bond. The resulting metal-oxygen bond is a classic example of a Lewis acid-base adduct.

Diagram: TPPO as a Monodentate Ligand

Caption: Schematic of TPPO coordinating to a metal ion (Mⁿ⁺).

Stability of Metal Complexes

The stability of metal complexes with TPPO is influenced by several factors:

-

Lewis Basicity of TPPO: As previously discussed, the electron-donating pyrrolidine groups enhance the Lewis basicity of the phosphoryl oxygen, leading to the formation of strong coordination bonds.

-

Nature of the Metal Ion: TPPO, being a "hard" donor (due to the electronegative oxygen atom), preferentially binds to "hard" metal ions according to Hard and Soft Acid and Base (HSAB) theory. This includes alkali metals, alkaline earth metals, lanthanides, and early transition metals in high oxidation states.

-

Steric Factors: The three bulky pyrrolidine groups create a sterically hindered environment around the phosphorus and oxygen atoms. This can influence the coordination number of the metal center and the overall geometry of the complex.

Role in Catalysis and Organic Synthesis

While direct catalytic activity of TPPO itself is not extensively documented, its primary role in catalysis is as an ancillary ligand.[2] By coordinating to a catalytically active metal center, TPPO can modulate its electronic and steric properties, thereby influencing the rate, selectivity, and efficiency of the catalyzed reaction.[2]

Ligand-Accelerated Catalysis

In many catalytic cycles, the coordination of a ligand like TPPO to the metal center can stabilize key intermediates or transition states, leading to an overall acceleration of the reaction rate. The strong electron-donating ability of TPPO can increase the electron density on the metal, which can be beneficial in reactions involving oxidative addition or other steps where an electron-rich metal center is required.

Enhancing Selectivity

The steric bulk of the three pyrrolidine rings can play a crucial role in controlling the selectivity of a catalytic reaction. By creating a specific steric environment around the metal's active site, TPPO can favor the formation of one product over others (e.g., regioselectivity or stereoselectivity).

Use as a Reagent and Stabilizing Agent

In organic synthesis, TPPO can be employed as a stabilizing agent, where its coordination to reactive species can prevent decomposition or unwanted side reactions.[2] It is also a common byproduct in reactions where its corresponding phosphine, tri(pyrrolidin-1-yl)phosphine, is used as a reagent or ligand and becomes oxidized.

Experimental Protocol: General Procedure for the Synthesis of a Metal-TPPO Complex

This protocol provides a general methodology for the synthesis of a coordination complex between a metal salt and TPPO.

Materials:

-

Metal salt (e.g., lanthanide triflate, transition metal chloride)

-

This compound (TPPO)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, dissolve the metal salt in the anhydrous solvent in a Schlenk flask.

-

In a separate Schlenk flask, dissolve the desired stoichiometric amount of TPPO in the same anhydrous solvent.

-

Slowly add the TPPO solution to the stirring solution of the metal salt at room temperature.

-

Stir the reaction mixture for a specified time (typically 2-24 hours) at room temperature or with gentle heating.

-

Monitor the reaction by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy to observe the shift in the TPPO signal upon coordination).

-

Upon completion, the complex may be isolated by precipitation with a non-polar solvent (e.g., hexane or diethyl ether), followed by filtration and washing.

-

Dry the resulting solid under vacuum to obtain the desired metal-TPPO complex.

-

Characterize the complex using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

Causality: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the coordination of water or oxygen to the metal center, which could compete with TPPO binding. The slow addition of the ligand solution helps to ensure the formation of a well-defined complex and avoid the formation of polymeric or oligomeric species.

Biological Activity: An Emerging Area of Investigation

While the primary applications of TPPO are in chemistry, there is some indication of its potential biological activity. It has been reported as a competitive inhibitor of horse serum butyrylcholinesterase.[3] Butyrylcholinesterase is an enzyme that hydrolyzes choline-based esters and is a target for the development of therapeutics for conditions such as Alzheimer's disease.[4][5]

The mechanism of this inhibition is likely due to the structural similarity of the organophosphorus core of TPPO to the transition state of the choline ester hydrolysis. The phosphoryl group can interact with the active site of the enzyme, preventing the natural substrate from binding. However, it is important to note that this is an area that requires more extensive and rigorous investigation to fully understand the scope and mechanism of TPPO's biological effects.

Comparative Analysis with Triphenylphosphine Oxide (TPPO)

A comparison with the more widely known triphenylphosphine oxide (TPPO) highlights the unique advantages of TPPO.

| Property | This compound (TPPO) | Triphenylphosphine Oxide (TPPO) |

| Substituents | Three electron-donating pyrrolidine rings | Three electron-withdrawing phenyl rings |

| Lewis Basicity | Higher | Lower |

| Solubility | Generally higher in a wider range of solvents[1] | More soluble in aromatic and chlorinated solvents |

| Steric Hindrance | Significant, flexible bulk | Significant, rigid bulk |

| Primary Role | Strong ligand for hard metal ions | Byproduct in many reactions, also a ligand |

The enhanced Lewis basicity and distinct steric profile of TPPO make it a valuable alternative to TPPO in applications where a more strongly coordinating or sterically demanding ligand is required.[1]

Conclusion

The mechanism of action of this compound is fundamentally rooted in its chemical properties as a potent, sterically hindered Lewis base. Its electron-rich phosphoryl oxygen, activated by the inductive effects of the three pyrrolidinyl substituents, readily coordinates to metal centers. This act of coordination is the cornerstone of its utility, enabling it to function as a powerful ancillary ligand in catalysis, a stabilizing agent in organic synthesis, and a building block for novel materials. While its biological activities are an area of nascent research, the well-defined chemical mechanisms of TPPO continue to make it a valuable tool for chemists and material scientists. Further research into its coordination complexes and their catalytic applications will undoubtedly uncover new and exciting opportunities for this versatile molecule.

References

-

MDPI. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. [Link]

-

ResearchGate. Mechanistic Insight into the Reduction of Tertiary Phosphine Oxides by Ti(O i Pr) 4 /TMDS. [Link]

-

PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866. [Link]

-

ResearchGate. Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis. [Link]

-

National Institutes of Health. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed. [Link]

-

MDPI. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. [Link]

Sources

- 1. Buy this compound | 6415-07-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies | MDPI [mdpi.com]

Introduction: Understanding the Potent Lewis Basicity of Tri(pyrrolidin-1-yl)phosphine oxide

An In-depth Technical Guide to the Lewis Basicity of Tri(pyrrolidin-1-yl)phosphine oxide

This compound, commonly abbreviated as TPPO, is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1][2][3] This molecule has garnered significant interest in various fields of chemical research, primarily due to its exceptionally high Lewis basicity.[4][5] The core of its functionality lies in the polar phosphoryl group (P=O), where the oxygen atom acts as a potent electron pair donor. The electronic properties of this group are significantly modulated by the three pyrrolidinyl substituents attached to the phosphorus atom.

The synthesis of TPPO is typically achieved through the oxidation of its phosphine precursor, tris(pyrrolidin-1-yl)phosphine.[1] This oxidation can be carried out using common oxidizing agents like hydrogen peroxide.[1] The resulting phosphine oxide is a stable, crystalline solid. The nitrogen atoms of the pyrrolidine rings, through their electron-donating inductive effect, increase the electron density on the phosphorus atom. This, in turn, enhances the polarization of the P=O bond, leading to a more partial negative charge on the oxygen atom and, consequently, a heightened Lewis basicity compared to many other phosphine oxides.[6] This guide provides a comprehensive overview of the theoretical underpinnings, experimental quantification, and practical applications of the Lewis basicity of TPPO.

Caption: General structure of this compound (TPPO).

Quantifying Lewis Basicity: Theoretical and Experimental Approaches

The Lewis basicity of a compound is a measure of its ability to donate an electron pair to a Lewis acid. For phosphine oxides, this interaction primarily involves the oxygen atom of the phosphoryl group.[6] The strength of this interaction can be quantified using various experimental and computational methods.

The Gutmann-Beckett Method: A ³¹P NMR Titration Protocol

A widely accepted method for quantifying the Lewis basicity of phosphine oxides is the Gutmann-Beckett method, which utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] This method measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon its interaction with a standard Lewis acid. While triethylphosphine oxide is a common probe, the same principle can be applied to determine the Lewis basicity of TPPO itself.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of TPPO in a dry, deuterated, non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆).

-

Prepare a stock solution of a strong Lewis acid, such as antimony pentachloride (SbCl₅) or tris(pentafluorophenyl)borane (B(C₆F₅)₃), in the same solvent. The choice of Lewis acid is critical; SbCl₅ is the standard for original Gutmann Donor Number (DN) determination, while B(C₆F₅)₃ is a common alternative.[5][6]

-

-

NMR Titration:

-

Acquire a ³¹P NMR spectrum of the TPPO solution alone to determine its initial chemical shift (δ₀).

-

Incrementally add aliquots of the Lewis acid solution to the TPPO solution.

-

After each addition, thoroughly mix the solution and acquire a new ³¹P NMR spectrum to record the new chemical shift (δ).

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ = δ - δ₀) against the molar ratio of Lewis acid to TPPO.

-

The Δδ value at a 1:1 molar ratio, or the plateau of the titration curve, is used to quantify the Lewis basicity. For determining the Gutmann Donor Number (DN), the enthalpy of formation of the TPPO-SbCl₅ adduct in 1,2-dichloroethane is measured calorimetrically.[5]

-

The causality behind this experimental choice lies in the direct relationship between the electron density at the phosphorus nucleus and the ³¹P NMR chemical shift. Upon donation of the electron pair from the phosphoryl oxygen to a Lewis acid, the electron density around the phosphorus atom is withdrawn, leading to a downfield shift in the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid-base interaction.

Caption: Experimental workflow for the Gutmann-Beckett method.

Computational Insights into Lewis Basicity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure and Lewis basicity of molecules like TPPO.[10][11] Calculations can provide insights into:

-

Molecular Electrostatic Potential (MEP): Mapping the MEP on the molecular surface can visually identify the most electron-rich region, which corresponds to the Lewis basic site (the phosphoryl oxygen).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution within the molecule, confirming the high negative charge on the oxygen atom.

-

Interaction Energies: The enthalpy of adduct formation between TPPO and a Lewis acid can be calculated, providing a theoretical counterpart to experimental calorimetric measurements.

These computational studies complement experimental data and provide a deeper understanding of the electronic factors governing the Lewis basicity of TPPO.[11]

Comparative Lewis Basicity of TPPO

The Lewis basicity of TPPO is notably high when compared to other common phosphine oxides. This is quantitatively demonstrated by its Gutmann Donor Number (DN), which is a measure of its Lewis basicity. A recent revision of DN values for a series of phosphoramides places TPPO among the strongest donors.[4][5]

| Compound | Abbreviation | Gutmann Donor Number (DN) (kcal/mol) |

| This compound | TPPO | ~47.2 - 54.8 [5] |

| Hexamethylphosphoramide | HMPA | 38.8[4] |

| Triphenylphosphine oxide | TPPO | 29.3 |

| Trioctylphosphine oxide | TOPO | ~37 |

| Triethylphosphine oxide | TEPO | 33.7 |

Note: The DN value for TPPO has been reported with some variation in the literature. The range reflects different reported measurements before and after revision.[5]

Applications Driven by High Lewis Basicity

The potent electron-donating capability of TPPO makes it a valuable molecule in various chemical applications, from catalysis to coordination chemistry.[1]

Role in Catalysis

The Lewis basicity of TPPO allows it to act as an effective catalyst or promoter in a range of organic reactions.[12] For instance, it can activate silicon-based reagents, such as allyltrichlorosilanes, by coordinating to the silicon atom and forming a hypervalent silicon intermediate.[12] This activation facilitates subsequent reactions, like the allylation of aldehydes.

Caption: TPPO as a catalyst in the activation of silicon reagents.

Coordination Chemistry and Ligand Design

As a strong Lewis base, TPPO is an excellent ligand for a variety of metal ions, particularly hard Lewis acidic metal centers.[1][6] Its high donor strength can stabilize high oxidation states of metals and influence the electronic and steric properties of the resulting metal complexes. This makes it a valuable ligand in the design of catalysts for various transformations and in the study of fundamental coordination chemistry. The stability of the metal complexes formed with TPPO is a key area of investigation for optimizing catalytic processes.[1]

Conclusion

This compound stands out as a powerful Lewis base due to the unique electronic contributions of its pyrrolidinyl groups to the phosphoryl bond. Its Lewis basicity has been quantified through experimental methods like ³¹P NMR titration and is supported by computational studies, showing it to be significantly more basic than common phosphine oxides like triphenylphosphine oxide. This potent electron-donating ability is the cornerstone of its utility in catalysis, where it can activate electrophilic species, and in coordination chemistry, where it serves as a robust ligand for metal ions. The continued exploration of TPPO's properties is expected to unveil new applications in drug development, materials science, and synthetic chemistry.

References

-

Cataldo, F. (2015). A revision of the Gutmann donor numbers of a series of phosphoramides including TEPA. Bibliomed. Available from: [Link]

-

Melvin, P. R., et al. (2015). Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration. Organometallics, 34(17), 4275-4281. Available from: [Link]

-

Kiplagat, A., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765-9780. Available from: [Link]

-

Haake, P., Cook, R. D., & Hurst, G. H. (1967). Evaluation of the basicity of phosphine oxides and phosphine sulfides by measurements of chemical shift in sulfuric acid solutions. Journal of the American Chemical Society, 89(11), 2650-2655. Available from: [Link]

-

Blakemore, J. D., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765-9780. Available from: [Link]

-

Blakemore, J. D., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765-9780. Available from: [Link]

-

Hioe, J., et al. (2012). Computational studies of complexation of nitrous oxide by borane–phosphine frustrated Lewis pairs. Dalton Transactions, 41(22), 6812-6825. Available from: [Link]

-

Chandra, A., et al. (2019). Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide. INIS-IAEA. Available from: [Link]

-

Blakemore, J. D., et al. (2018). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ResearchGate. Available from: [Link]

-

Hioe, J., et al. (2012). Computational studies of complexation of nitrous oxide by borane–phosphine frustrated Lewis pairs. Dalton Transactions, 41(22), 6812-6825. Available from: [Link]

-

Cataldo, F. (2015). A REVISION OF THE GUTMANN DONOR NUMBERS OF A SERIES OF PHOSPHORAMIDES INCLUDING TEPA. Bibliomed. Available from: [Link]

-

Ostras, I., et al. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. ResearchGate. Available from: [Link]

-

Gaillard, S., et al. (2012). Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis. ResearchGate. Available from: [Link]

-

PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866. Available from: [Link]

-

Radosevich, A. T. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(4), 546-563. Available from: [Link]

Sources

- 1. Buy this compound | 6415-07-2 [smolecule.com]

- 2. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 3. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational studies of complexation of nitrous oxide by borane–phosphine frustrated Lewis pairs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Computational studies of complexation of nitrous oxide by borane–phosphine frustrated Lewis pairs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]

The Coordination Chemistry of Tri(pyrrolidin-1-yl)phosphine oxide: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Ligand in Modern Coordination Chemistry

Abstract

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with significant potential as a ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of TPPO, aimed at researchers, scientists, and professionals in drug development. While the coordination chemistry of phosphine oxides, in general, is a well-established field, TPPO presents unique electronic and steric characteristics due to its three pyrrolidinyl substituents. This guide will delve into the nuanced coordination behavior of TPPO, drawing parallels with other phosphine oxide ligands while highlighting its distinct potential in catalysis and materials science.

Introduction to this compound (TPPO)

This compound, with the chemical formula C₁₂H₂₄N₃OP, is a phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidin-1-yl groups.[2] This structure imparts a combination of high polarity, significant steric bulk, and strong coordination ability, making it a ligand of considerable interest. The phosphoryl group (P=O) is a hard Lewis base, predisposing TPPO to coordinate strongly with hard Lewis acidic metal centers, such as transition metals, lanthanides, and actinides.[3]

The presence of the three pyrrolidine rings distinguishes TPPO from more commonly studied phosphine oxides like triphenylphosphine oxide (TPPO). These saturated heterocyclic substituents are expected to influence the ligand's electronic properties through inductive effects and introduce a unique steric profile around the coordinating oxygen atom.

Synthesis and Properties of TPPO

Synthesis

TPPO can be synthesized through a few primary routes. A common method involves the oxidation of the corresponding phosphine, tris(1-pyrrolidinyl)phosphine. This oxidation can be readily achieved using mild oxidizing agents like hydrogen peroxide.

Alternatively, a direct approach involves the reaction of phosphorus oxychloride (POCl₃) with an excess of pyrrolidine. This one-pot synthesis is often preferred for its efficiency.

Caption: Synthetic pathways to this compound.

Physicochemical Properties

TPPO is typically a light yellow liquid at room temperature.[1] Its key properties are summarized in the table below. The presence of the polar P=O bond and the overall molecular structure contribute to its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 6415-07-2 | [2] |

| Molecular Formula | C₁₂H₂₄N₃OP | [2] |

| Molecular Weight | 257.32 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| Density | ~1.12 g/mL | [1] |

| Boiling Point | 133 °C (at reduced pressure) | [4] |

Coordination Chemistry of TPPO

The coordination of TPPO to a metal center occurs primarily through the oxygen atom of the phosphoryl group. This interaction is a classic example of a Lewis acid-base adduct, where the electron-rich oxygen donates a lone pair to an electron-deficient metal ion.

Caption: General coordination mode of TPPO to a metal ion.

Electronic and Steric Effects

The three pyrrolidinyl groups attached to the phosphorus atom have a significant impact on the electronic and steric properties of the phosphoryl oxygen.

-

Electronic Effects: The nitrogen atoms of the pyrrolidine rings can donate electron density to the phosphorus atom through resonance, which in turn increases the electron density on the phosphoryl oxygen. This enhanced basicity of the oxygen atom leads to stronger coordination to metal centers compared to phosphine oxides with less electron-donating substituents.

-

Steric Effects: The bulky pyrrolidinyl groups create a sterically hindered environment around the coordinating oxygen atom.[5] This steric bulk can influence the coordination number of the resulting metal complex and can play a crucial role in determining the selectivity of catalytic reactions. For instance, the steric hindrance can create specific pockets around the metal center, favoring the binding of certain substrates over others.

Coordination with Transition Metals

Phosphine oxides are well-known to form stable complexes with a wide range of transition metals.[3] While specific studies on TPPO are limited, it is anticipated to form complexes with transition metals in a similar fashion to other tertiary phosphine oxides. The coordination of TPPO to a transition metal center is expected to result in a shift of the P=O stretching frequency in the infrared (IR) spectrum to a lower wavenumber, indicative of the weakening of the P=O bond upon coordination.

Coordination with Lanthanides and Actinides

Lanthanide and actinide ions are hard Lewis acids and exhibit a strong affinity for the hard oxygen donor of the phosphine oxide group. The coordination chemistry of phosphine oxides with f-block elements is a rich field of study, with applications in separation science and catalysis. For instance, various phosphine oxide ligands have been investigated for the extraction and separation of lanthanides and actinides from nuclear waste streams.

While there is a lack of specific literature on TPPO-actinide complexes, studies on analogous systems, such as those involving tris(2-pyridyl)phosphine oxide, demonstrate the formation of stable complexes with lanthanides, exhibiting interesting photoluminescent properties.[6][7] The strong coordination of the phosphine oxide ligand can sensitize the luminescence of lanthanide ions, a property that is highly valuable in the development of optical materials.

Potential Applications

The unique properties of TPPO suggest its utility in several areas of research and development:

-

Homogeneous Catalysis: TPPO can serve as a stabilizing and performance-enhancing ligand in various transition metal-catalyzed reactions, including hydrogenation, cross-coupling, and polymerization.[5] The steric and electronic properties of TPPO can be tuned to achieve high catalytic activity and selectivity.

-

Materials Science: The ability of TPPO to form stable complexes with a variety of metal ions makes it a candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and catalysis.

-

Drug Development: In the context of drug development, phosphine oxide moieties are sometimes incorporated into bioactive molecules. The coordination properties of TPPO could be exploited in the design of metal-based therapeutics or imaging agents.

Experimental Protocols

Synthesis of this compound (TPPO)

Method: Direct reaction of phosphorus oxychloride with pyrrolidine.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Pyrrolidine

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

A solution of phosphorus oxychloride in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of excess pyrrolidine (at least 3 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of phosphorus oxychloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate of pyrrolidinium chloride is removed by filtration.

-

The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation.

General Procedure for the Synthesis of a TPPO-Metal Complex

Method: Reaction of a metal salt with TPPO.

Materials:

-

A suitable metal salt (e.g., a metal chloride or nitrate)

-

This compound (TPPO)

-

An appropriate solvent (e.g., ethanol, acetonitrile, or dichloromethane)

Procedure:

-

The metal salt is dissolved in the chosen solvent.

-

A solution of TPPO (typically in a 1:1 to 1:3 metal-to-ligand molar ratio) in the same solvent is added to the metal salt solution.

-

The reaction mixture is stirred at room temperature or heated gently for a period of time, depending on the reactivity of the metal salt.

-

The formation of the complex may be indicated by a color change or the precipitation of a solid.

-

If a precipitate forms, it is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

-

If no precipitate forms, the solvent can be slowly evaporated to induce crystallization of the complex.

Caption: A generalized workflow for the synthesis of TPPO-metal complexes.

Characterization Techniques

The characterization of TPPO and its metal complexes relies on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative for studying phosphine oxides. The coordination of TPPO to a metal center typically results in a downfield shift of the ³¹P NMR signal. ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes.

-

Infrared (IR) Spectroscopy: As mentioned previously, the P=O stretching frequency is a key diagnostic tool. A shift to lower energy upon coordination is a clear indication of complex formation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

-

Elemental Analysis: Confirms the empirical formula of the synthesized compounds.

Conclusion and Future Outlook

This compound is a promising ligand with unique steric and electronic properties that set it apart from other phosphine oxides. While the exploration of its coordination chemistry is still in its early stages, the foundational knowledge of phosphine oxide chemistry suggests a vast potential for TPPO in catalysis, materials science, and beyond. Future research should focus on the synthesis and characterization of a wider range of TPPO-metal complexes, including detailed structural and spectroscopic studies. A systematic investigation of the catalytic activity of these complexes in various organic transformations would be a valuable contribution to the field. The insights gained from such studies will undoubtedly pave the way for the rational design of new and efficient chemical systems based on this versatile ligand.

References

-

Wikipedia. (2023, October 29). Transition metal complexes of phosphine oxides. Retrieved from [Link]

- Bryleva, Y. A., Glinskaya, L. A., Yzhikova, K. M., Artem'ev, A. V., Rakhmanova, M. I., & Baranov, A. Y. (2024). Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples.

-

ResearchGate. (n.d.). Crystal structure of the metal complex 1. The single unit of the.... Retrieved from [Link]

- Bryleva, Y. A., Glinskaya, L. A., Yzhikova, K. M., Artem'ev, A. V., Rakhmanova, M. I., & Baranov, A. Y. (2024). Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples.

-

MDPI Books. (n.d.). Crystal Structures of Metal Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and investigations of mixed-ligand lanthanide complexes with N,N′-dipyrrolidine-N′′-trichloracetylphosphortriamide, dimethyl-N-trichloracetylamidophosphate, 1,10-phenanthroline and 2,2′-bipyrimidine. Retrieved from [Link]

- Evans, W. J., et al. (2018). Synthesis and Characterization of Solvated Lanthanide(II) Bis(triisopropylsilyl)phosphide Complexes. Inorganic chemistry, 57(4), 2278–2287.

-

ResearchGate. (n.d.). Mechanistic Insight into the Reduction of Tertiary Phosphine Oxides by Ti(O i Pr) 4 /TMDS. Retrieved from [Link]

- Le Gac, S., et al. (2022). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 27(19), 6283.

-